molecular formula C13H11NO B1588690 (S)-(+)-1-(1-Naphthyl)ethyl isocyanate CAS No. 73671-79-1

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Cat. No. B1588690
CAS RN: 73671-79-1
M. Wt: 197.23 g/mol
InChI Key: GONOHGQPZFXJOJ-JTQLQIEISA-N
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Description

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate is a chiral resolution reagent used to separate racemic compounds into different mirror isomers. It plays a crucial role in the production of optically active drugs .


Synthesis Analysis

(S)-1-(1-Naphthyl)ethylamine + Phosgene → (S)-(+)-1-(1-Naphthyl)ethyl isocyanate 

Molecular Structure Analysis

The molecular formula of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate is C₁₃H₁₁NO , with a molecular weight of approximately 197.24 g/mol . The compound consists of a naphthyl group attached to an isocyanate functional group.


Physical And Chemical Properties Analysis

  • Safety Hazards : Toxic if swallowed or inhaled; causes skin and eye irritation; may cause respiratory symptoms

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Synthesis: (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) has been used in the regioselective synthesis of naphthylethylcarbamoyl-beta-cyclodextrins. This process involved reactions with beta-cyclodextrin (beta-CD) and resulted in various substitution products, with primary substitution predominating under certain conditions (Gahm et al., 1993).

Chromatographic Analysis

  • Separation of Alcohols: The compound was used in the separation of secondary alcohol enantiomers via supercritical fluid chromatography. This study showed that the selectivity of enantiomers depended more on the stationary phase properties than those of the mobile phase (Sakaki & Hirata, 1991).

Spectroscopy and Molecular Analysis

  • Vibrational Analysis: Fourier transform infrared and Raman spectra of isocyanic acid 1-naphthyl ester were analyzed to understand its vibrational properties, electronic properties, and molecular structure (Shoba et al., 2011).

Photochemical Reactions

  • Bichromophoric Systems: Investigations into the photochemical reactions of naphthyl-vinyl non-conjugated bichromophoric systems revealed interesting photocycloaddition behaviors and product formations, suggesting diverse photochemistry possibilities (Kashoulis et al., 1984).

Enantiomeric Purity Determination

  • Chiral Analysis: NEIC was used for the determination of enantiomeric purity of chiral alcohols, illustrating its utility in synthesizing diastereoisomeric carbamates for stereochemical analysis (Irie et al., 1989).

Chemical Warfare Agent Simulation

  • Supramolecular Gels: Urea-based supramolecular gels containing (S)-(+)-1-(1-Naphthyl)ethyl isocyanate showed notable response to the presence of dimethyl methylphosphonate (DMMP), a chemical warfare agent simulant, highlighting its potential in defense applications (Piana et al., 2015).

Safety And Hazards

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate poses risks associated with skin and respiratory sensitization, eye irritation, and allergic reactions. Proper precautions, such as using protective equipment and handling in well-ventilated areas, are essential .

properties

IUPAC Name

1-[(1S)-1-isocyanatoethyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONOHGQPZFXJOJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427511
Record name (S)-(+)-1-(1-Naphthyl)ethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

CAS RN

73671-79-1
Record name (S)-(+)-1-(1-Naphthyl)ethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(1S)-1-isocyanatoethyl]naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
Y Taguchi, A Oishi - The Review of High Pressure Science and …, 1998 - jstage.jst.go.jp
The [2+ 2] cycloaddition of (S)-(-)-and (R)-(+)-a-methylbenzyl isocyanate to 2, 3-dihydrofuran was accelerated by compression to produce four diastereomers of a 1i-lactam. The …
Number of citations: 2 www.jstage.jst.go.jp
C Garcı́a-Martı́nez, Y Taguchi, A Oishi… - Tetrahedron …, 1998 - Elsevier
The ring current effects of the phenyl and 1-naphthyl rings are used to determine the absolute configuration of ten chiral azetidinones prepared from the [2+2] cycloaddition of (S)-1-(1-…
Number of citations: 12 www.sciencedirect.com
WW Christie, B Nikolova‐Damyanova… - Journal of the …, 1991 - Wiley Online Library
The compositions of positionssn‐1, 2 and 3 of triacylglycerols can be determined by partial hydrolysis with ethyl magnesium bromide, derivatization of the total products with (S)‐(+)‐1‐(1…
Number of citations: 149 aocs.onlinelibrary.wiley.com
H Irie, M Nishimura, M Yoshida, T Ibuka - Journal of the Chemical …, 1989 - pubs.rsc.org
Lewis acids such as boron trifluoride–diethyl ether and aluminium chloride catalyze the reaction of alcohols and sulphonamides with isocyanates, affording carbamates and …
Number of citations: 17 pubs.rsc.org
S Alessi-Severini, RT Coutts, F Jamali… - … of Chromatography B …, 1992 - Elsevier
Methocarbamol enantiomers in rat and human plasma were quantified using a stereospecific high-performance liquid chromatographic method. Racemic methocarbamol and internal …
Number of citations: 43 www.sciencedirect.com
JS OLEKSIAK, J Ap BOJARSKI - Chirality, 1999 - academia.edu
Astereoselective direct liquid chromatographic method for assay of the cnantiomers of the B-adrenergic blocker acebutolol (AC) and its active metabolite, diacetolol (DC), in human …
Number of citations: 3 www.academia.edu
J Szymura‐Oleksiak, M Walczak… - Chirality: The …, 1999 - Wiley Online Library
A stereoselective direct liquid chromatographic method for assay of the enantiomers of the β‐adrenergic blocker acebutolol (AC) and its active metabolite, diacetolol (DC), in human …
Number of citations: 27 onlinelibrary.wiley.com
J Reske, J Siebrecht… - Journal of the American Oil …, 1997 - Wiley Online Library
Abstract Changes in composition were examined in oils extracted from genetically modified sunflower and soybean seeds. Improvements were made to the analytical methods to …
Number of citations: 111 aocs.onlinelibrary.wiley.com
ME Laethem, MT Rosseel, P Wijnant… - … of Chromatography B …, 1993 - Elsevier
A sensitive, stereospecific high-performance liquid chromatographic assay for oxprenolol enantiomers in rat plasma was developed, using a chiral derivatization agent. Racemic …
Number of citations: 13 www.sciencedirect.com
M Piquette-Miller, RT Foster, FM Pasutto… - … of Chromatography B …, 1990 - Elsevier
A sensitive high-performance liquid chromatographic technique is described for the separation of R- and S-acebutolol in human plasma and urine. The procedure involves …
Number of citations: 45 www.sciencedirect.com

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